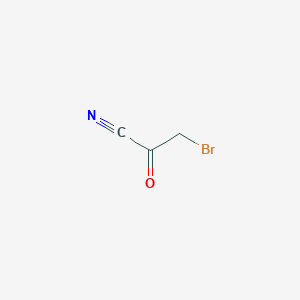

3-Bromo-2-oxopropanenitrile

Description

3-Bromo-2-oxopropanenitrile is an organic compound characterized by a bromine atom at the 3-position, a ketone group (oxo) at the 2-position, and a nitrile group. This compound is a versatile intermediate in organic synthesis, particularly in reactions involving bromination, ketone functionalization, and cyanation pathways.

Properties

IUPAC Name |

2-bromoacetyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-1-3(6)2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMZEDXVXVVSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-oxopropanenitrile can be synthesized through the bromination of 2-oxopropanenitrile. The reaction typically involves the use of bromine in the presence of a suitable solvent such as chloroform. The reaction conditions are generally mild, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-oxopropanenitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to 3-amino-2-oxopropanenitrile using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation of this compound can lead to the formation of 3-bromo-2-oxopropanoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products

Nucleophilic Substitution: 3-alkoxy-2-oxopropanenitrile or 3-amino-2-oxopropanenitrile.

Reduction: 3-amino-2-oxopropanenitrile.

Oxidation: 3-bromo-2-oxopropanoic acid.

Scientific Research Applications

3-Bromo-2-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxopropanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Functional Group Analysis

- Nitrile vs. Ester/Carboxylic Acid : The nitrile group in this compound confers reactivity toward nucleophilic additions (e.g., forming amines or tetrazoles), whereas ester-containing analogs (e.g., 3-Bromo-2-oxo-butyric acid ethyl ester) are more suited for hydrolysis or transesterification .

- Aromatic vs. Aliphatic Systems : Derivatives with aromatic systems (e.g., pyridine in or indole in ) exhibit enhanced stability and π-conjugation, making them valuable in drug discovery.

Physical Properties

- Molecular Weight : The aliphatic this compound has a lower molecular weight (~148 g/mol) compared to aromatic derivatives (e.g., 263.09 g/mol for the indole analog) .

- Boiling/Melting Points : While data for the target compound is lacking, simpler brominated alkanes (e.g., 2-Bromo-2-methyl-propane) have lower boiling points (~73°C) compared to aromatic derivatives, which likely have higher values due to increased polarity and molecular mass .

Biological Activity

3-Bromo-2-oxopropanenitrile (CAS No. 70688-35-6) is an organic compound with significant potential in biological applications, particularly as an intermediate in the synthesis of acrylonitrile and as a reactive agent in biochemical assays. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C₃H₂BrNO

- Molecular Weight : 147.96 g/mol

- Appearance : Pale yellow liquid

- Solubility : Soluble in chloroform

This compound is characterized by its bromine atom and nitrile group, which contribute to its reactivity and biological activity. The compound forms phosphodiester adducts through reactions with nucleotides, highlighting its utility in biochemical research .

The biological activity of this compound can be attributed to several mechanisms:

- Formation of Phosphodiester Adducts : The compound reacts with nucleotides to form phosphodiester bonds, which are crucial in the structure of nucleic acids. This interaction may influence cellular processes such as DNA replication and repair.

- Enzyme Activation/Inhibition : It has been noted for its potential to act as an enzyme activator or inhibitor, affecting various biochemical pathways within cells .

- Cytotoxic Effects : The compound may induce cytotoxic effects through the generation of reactive intermediates upon reduction, which can interact with cellular components leading to cell death.

Anticancer Potential

The anticancer properties of related compounds have been investigated extensively. This compound's ability to form adducts with nucleotides suggests it may interfere with cancer cell proliferation by disrupting nucleic acid synthesis.

Case Studies and Research Findings

Research Applications

This compound serves multiple roles in scientific research:

- Synthesis Intermediate : Utilized in the production of acrylonitrile and other complex organic molecules.

- Biochemical Assays : Its ability to form adducts makes it valuable for studying enzyme kinetics and mechanisms.

- Drug Development : Investigated for its potential as a lead compound in developing new therapeutic agents targeting various diseases.

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-oxopropanenitrile, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves condensation reactions between brominated aryl precursors and ketonitrile intermediates. For example:

- Step 1 : Condensation of bromophenyl derivatives with α-keto nitriles under acidic or basic catalysis (e.g., Knoevenagel or Claisen-Schmidt conditions) .

- Step 2 : Introduction of the nitrile group via nucleophilic substitution or cyanation reactions using reagents like CuCN or NaCN .

Critical Conditions : - Temperature control (60–80°C) to avoid side reactions.

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the nitrile group.

- Catalytic base (e.g., K₂CO₃) for deprotonation in substitution reactions .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer: A combination of spectroscopic and computational methods is essential:

Computational Tools : Fukui function analysis and ELF (Electron Localization Function) maps predict reactive sites for further functionalization .

Q. What are the typical substitution reactions of this compound, and how do reaction conditions influence product distribution?

Methodological Answer: The bromine atom undergoes nucleophilic substitution , while the nitrile group can participate in hydrolysis or reduction:

- Bromine Substitution :

- Nitrile Reactivity :

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in complex organic syntheses?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to map transition states and energy barriers for substitution or cycloaddition reactions .

- Fukui Indices : Identify nucleophilic/electrophilic sites (e.g., bromine as electrophilic center, carbonyl oxygen as nucleophilic) .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities of derivatives .

Case Study : A 2025 study combined DFT and experimental kinetics to resolve competing pathways in the synthesis of thiophene derivatives .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound derivatives?

Methodological Answer:

- Triangulation : Cross-validate data using multiple techniques (e.g., X-ray crystallography for structural confirmation vs. NMR) .

- Dynamic Effects : Consider rotameric equilibria or solvent-induced shifts that may explain discrepancies in splitting patterns.

- Iterative Refinement : Adjust computational parameters (e.g., solvent model in DFT) to align with experimental observations .

Example : A 2024 study revised proposed structures of nitrile-containing intermediates after X-ray data contradicted NOESY correlations .

Q. What safety protocols are critical when handling this compound, particularly during reactive intermediate formation?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with brominated intermediates .

- Ventilation : Use fume hoods to mitigate exposure to volatile nitriles (potential HCN release under acidic conditions) .

- Storage : Keep in airtight containers at –20°C, away from oxidizing agents or heat sources .

Emergency Protocols : Neutralize spills with NaHCO3 or activated carbon, and dispose of waste via halogen-specific protocols .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.